molecular formula C19H17N3O4S2 B2697027 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034491-26-2

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2697027
CAS No.: 2034491-26-2
M. Wt: 415.48
InChI Key: YCSSOZGYZQDQNW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan and Thiophene Rings : These heterocycles contribute to the compound's unique electronic properties.
  • Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding.
  • Sulfonamide Moiety : Known for its role in various biological activities.

The molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of 336.38 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds in these studies ranged from 0.2 to 5.0 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Modulation of Apoptosis : It potentially induces apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.
  • Impact on Cell Cycle : The compound may interfere with the cell cycle progression, leading to growth arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits moderate to high inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 10 to 50 µg/mL for various pathogens, suggesting its potential utility as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReferences
AnticancerMCF-70.55 - 5.0 µM
A5490.20 - 3.0 µM
AntimicrobialE. coli25 µg/mL
S. aureus15 µg/mL

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-17(19-7-6-18(26-19)14-8-11-27-13-14)12-21-28(24,25)16-4-2-15(3-5-16)22-10-1-9-20-22/h1-11,13,17,21,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSSOZGYZQDQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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